![molecular formula C15H15BrN2O2S B11822193 Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B11822193.png)
Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-bromoacetophenone in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfonic acid derivatives
Reduction: Can be reduced to form corresponding amines
Substitution: Participates in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar solvents like water, ethanol
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted hydrazides, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Investigated for its potential as an antimicrobial and anticancer agent
Medicine: Explored for its therapeutic properties in drug development
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, 4-methyl-,[1-(4-methylphenyl)ethylidene]hydrazide
- Benzenesulfonic acid, 4-methyl-, 1-methylethyl ester
Uniqueness
Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
N-[1-(4-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-11-3-9-15(10-4-11)21(19,20)18-17-12(2)13-5-7-14(16)8-6-13/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUAQVSDGAKESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
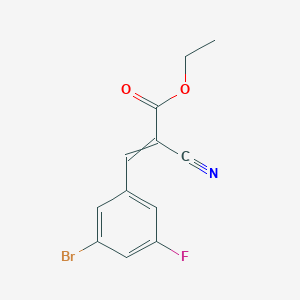
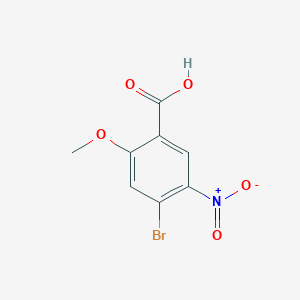
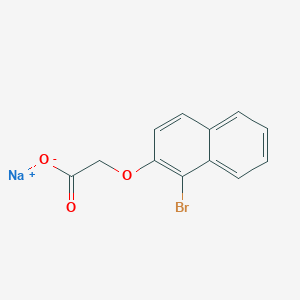

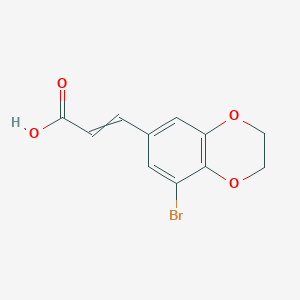
![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
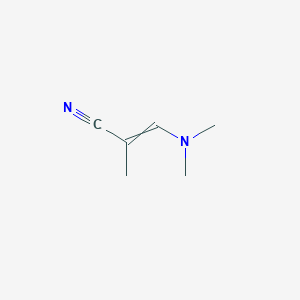
![3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B11822161.png)
![2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)
![Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)
![N-[(4-bromo-3-methylphenyl)methoxyamino]formamide](/img/structure/B11822200.png)
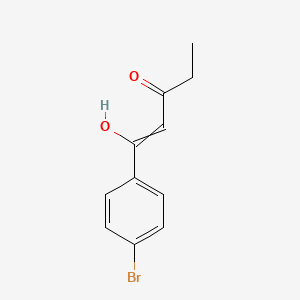
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B11822208.png)

